molecular formula C14H11N3O3S B14986929 5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B14986929
M. Wt: 301.32 g/mol
InChI Key: DYISMKOMTNWSFC-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of oxazole, thiazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with an appropriate oxazole derivative under controlled conditions to yield the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This might include the use of continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the methoxyphenyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce thiazole-based alcohols.

Scientific Research Applications

5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-1,3-thiazol-2-ol
  • 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetonitrile
  • 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles

Uniqueness

What sets 5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H11N3O3S/c1-19-10-4-2-9(3-5-10)12-8-11(17-20-12)13(18)16-14-15-6-7-21-14/h2-8H,1H3,(H,15,16,18)

InChI Key

DYISMKOMTNWSFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=CS3

Origin of Product

United States

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